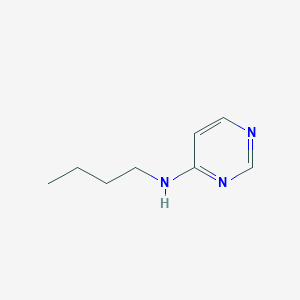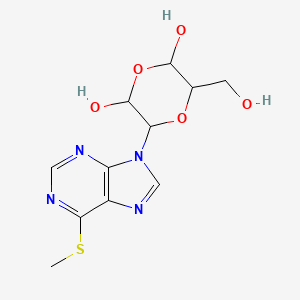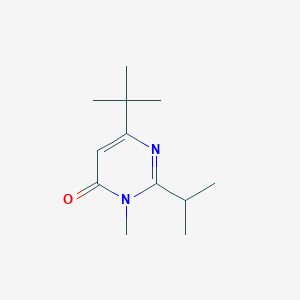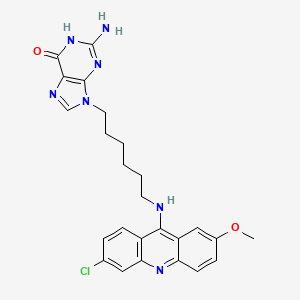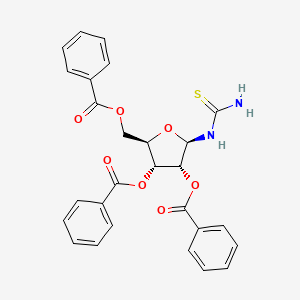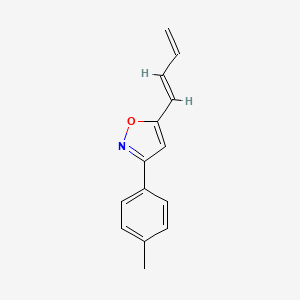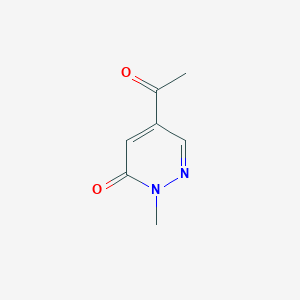![molecular formula C7H5N5O3S B12919462 5-Nitro-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-26-3](/img/structure/B12919462.png)
5-Nitro-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one: is a heterocyclic compound that features a pyrimidine ring substituted with a nitro group at the 5-position and a thiazolylamino group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors such as amidines and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Thiazolylamino Group: The thiazolylamino group can be attached through nucleophilic substitution reactions involving thiazole derivatives and appropriate leaving groups on the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The thiazolylamino group can participate in substitution reactions, allowing for further functionalization of the compound.
Cyclization: The compound can undergo cyclization reactions to form various fused ring systems, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Reducing Agents: Tin(II) chloride, catalytic hydrogenation.
Nitration Reagents: Nitric acid, sulfuric acid.
Nucleophiles: Thiazole derivatives, amines.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Functionalized Pyrimidines: Resulting from substitution reactions on the thiazolylamino group.
Fused Ring Systems: Formed through cyclization reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Novel Compounds: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Antimicrobial Agents: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological targets.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Industry:
Material Science:
Wirkmechanismus
The mechanism of action of 5-Nitro-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group and thiazolylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-nitropyrimidine: Similar structure but lacks the thiazolylamino group.
5-Nitro-2-aminopyrimidine: Similar structure but lacks the thiazole ring.
Thiazolylpyrimidines: Compounds with similar thiazole and pyrimidine rings but different substituents.
Uniqueness: 5-Nitro-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one is unique due to the combination of the nitro group and thiazolylamino group on the pyrimidine ring, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
77961-26-3 |
|---|---|
Molekularformel |
C7H5N5O3S |
Molekulargewicht |
239.21 g/mol |
IUPAC-Name |
5-nitro-2-(1,3-thiazol-2-ylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H5N5O3S/c13-5-4(12(14)15)3-9-6(10-5)11-7-8-1-2-16-7/h1-3H,(H2,8,9,10,11,13) |
InChI-Schlüssel |
OBQIGPMVBIISAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)NC2=NC=C(C(=O)N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



